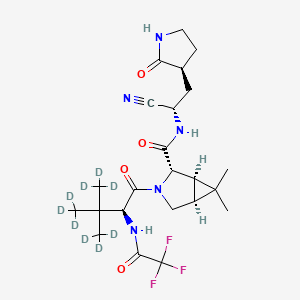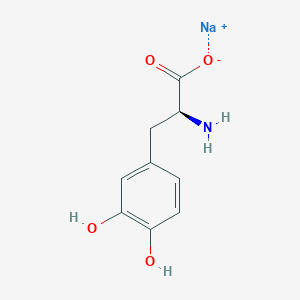
Cdk4/6-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk4/6-IN-8 is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4/6, this compound can induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6-IN-8 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research articles . Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cdk4/6-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Cdk4/6-IN-8 has a wide range of scientific research applications, including:
Mecanismo De Acción
Cdk4/6-IN-8 exerts its effects by selectively inhibiting the activity of CDK4/6. These kinases are involved in the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1 phase and subsequent apoptosis . This mechanism is particularly effective in cancer cells, which often exhibit dysregulated cell cycle control .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: A CDK4/6 inhibitor with a similar mechanism of action.
Abemaciclib: Known for its higher selectivity towards CDK4/6 and used in combination with endocrine therapy.
Uniqueness
Cdk4/6-IN-8 is unique due to its high potency and selectivity for CDK4/6 compared to other inhibitors. It also exhibits a favorable pharmacokinetic profile, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C18H18N6O5 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(2R)-1-[[(4-nitrobenzoyl)amino]carbamoyl]-N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18N6O5/c25-16(12-5-7-14(8-6-12)24(28)29)21-22-18(27)23-10-2-4-15(23)17(26)20-13-3-1-9-19-11-13/h1,3,5-9,11,15H,2,4,10H2,(H,20,26)(H,21,25)(H,22,27)/t15-/m1/s1 |
Clave InChI |
CPWNIEDXLMGOJD-OAHLLOKOSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CN=CC=C3 |
SMILES canónico |
C1CC(N(C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


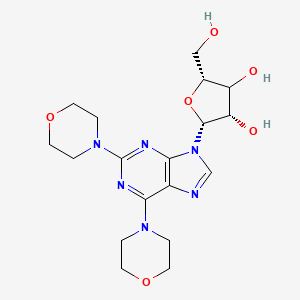
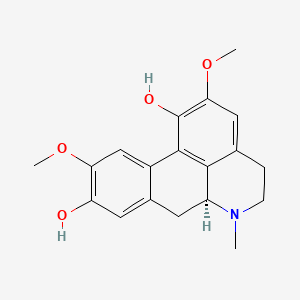

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
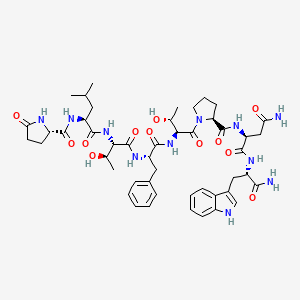
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
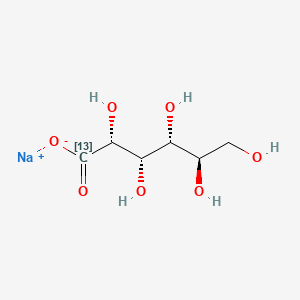
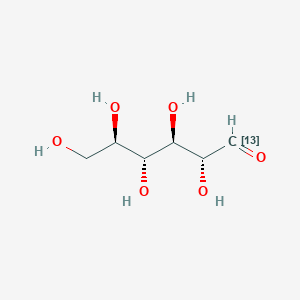
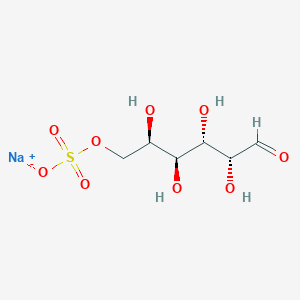

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
